Cas no 2171369-76-7 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-(trifluoromethyl)propanoic acid)

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-(trifluoromethyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-(trifluoromethyl)propanoic acid
- 3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-(trifluoromethyl)propanoic acid
- EN300-1569417
- 2171369-76-7
-
- Inchi: 1S/C25H27F3N2O5/c1-2-3-12-21(22(31)29-13-20(23(32)33)25(26,27)28)30-24(34)35-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-21H,2-3,12-14H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t20?,21-/m0/s1
- InChI Key: IOLNERQGJJENPT-LBAQZLPGSA-N
- SMILES: FC(C(C(=O)O)CNC([C@H](CCCC)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)(F)F
Computed Properties
- Exact Mass: 492.18720645g/mol
- Monoisotopic Mass: 492.18720645g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 35
- Rotatable Bond Count: 11
- Complexity: 725
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 105Ų
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-(trifluoromethyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1569417-0.25g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-(trifluoromethyl)propanoic acid |
2171369-76-7 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1569417-5.0g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-(trifluoromethyl)propanoic acid |
2171369-76-7 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1569417-1000mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-(trifluoromethyl)propanoic acid |
2171369-76-7 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1569417-500mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-(trifluoromethyl)propanoic acid |
2171369-76-7 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1569417-5000mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-(trifluoromethyl)propanoic acid |
2171369-76-7 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1569417-50mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-(trifluoromethyl)propanoic acid |
2171369-76-7 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1569417-100mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-(trifluoromethyl)propanoic acid |
2171369-76-7 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1569417-2500mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-(trifluoromethyl)propanoic acid |
2171369-76-7 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1569417-10000mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-(trifluoromethyl)propanoic acid |
2171369-76-7 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1569417-10.0g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-(trifluoromethyl)propanoic acid |
2171369-76-7 | 10g |
$14487.0 | 2023-06-04 |
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-(trifluoromethyl)propanoic acid Related Literature
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
Additional information on 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-(trifluoromethyl)propanoic acid
Research Brief on 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-(trifluoromethyl)propanoic acid (CAS: 2171369-76-7)
The compound 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-(trifluoromethyl)propanoic acid (CAS: 2171369-76-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique trifluoromethyl group and fluorenylmethoxycarbonyl (Fmoc) protecting group, is a critical intermediate in peptide synthesis and drug development. Recent studies have explored its applications in the design of novel therapeutics, particularly in targeting protein-protein interactions and enzyme inhibition.
One of the key areas of research involving this compound is its role in the synthesis of modified peptides. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The trifluoromethyl group, on the other hand, enhances the metabolic stability and bioavailability of the resulting peptides. Recent publications have highlighted the use of this compound in the development of peptidomimetics that mimic natural peptides but exhibit improved pharmacological properties.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-(trifluoromethyl)propanoic acid as a building block for the synthesis of protease inhibitors. The study demonstrated that the incorporation of the trifluoromethyl group significantly enhanced the binding affinity of the inhibitors to their target enzymes, leading to improved therapeutic efficacy. The findings suggest that this compound could be a valuable tool in the development of next-generation antiviral and anticancer agents.
Another recent investigation, reported in ACS Chemical Biology, focused on the compound's potential in modulating protein-protein interactions (PPIs). The researchers synthesized a series of peptide derivatives using this compound and evaluated their ability to disrupt PPIs involved in inflammatory pathways. The results indicated that the trifluoromethyl group played a crucial role in stabilizing the peptide-protein complexes, thereby enhancing the inhibitory activity. This study opens new avenues for the design of PPI inhibitors with clinical applications.
Despite these promising findings, challenges remain in the large-scale synthesis and purification of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-(trifluoromethyl)propanoic acid. Recent advancements in flow chemistry and continuous manufacturing have shown potential in addressing these issues, as highlighted in a 2024 review in Organic Process Research & Development. The review emphasized the need for optimized synthetic protocols to ensure the reproducibility and scalability of this compound for industrial applications.
In conclusion, 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-(trifluoromethyl)propanoic acid (CAS: 2171369-76-7) represents a versatile and valuable building block in medicinal chemistry. Its unique structural features enable the development of peptide-based therapeutics with enhanced stability and activity. Ongoing research is expected to further elucidate its potential in drug discovery and development, particularly in the areas of enzyme inhibition and protein-protein interaction modulation.
2171369-76-7 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-(trifluoromethyl)propanoic acid) Related Products
- 3884-32-0(2-chloro-4-(4-methylphenyl)-1,3-thiazole)
- 899962-80-2(3-(4-ethylbenzenesulfonyl)-N-(4-fluorophenyl)methyl-6-methylquinolin-4-amine)
- 2229642-89-9(2-amino-5-(furan-2-yl)-3-hydroxy-4-methylpent-4-enoic acid)
- 1235679-22-7(3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide)
- 725746-35-0(Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate)
- 2166916-91-0((2,6-dimethylpiperidin-3-yl)methanamine)
- 1644386-39-9(4-Chloro-2-(1,1-difluoroethyl)pyridine)
- 1194375-40-0(7-bromo-2-methylimidazo[1,2-a]pyridine)
- 1164461-21-5((2E)-N-6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide)
- 138922-37-9((1R,2S,3R)-2-amino-3-methyl-cyclopentanol hydrochloride)




